

Endogenous Peptide YY (3-36): A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Peptide YY (3-36)

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Abstract

Peptide YY (3-36) (PYY (3-36)), a 34-amino acid peptide, is a key gut-derived hormone involved in the intricate regulation of energy homeostasis. Released postprandially from intestinal L-cells, it plays a crucial role in signaling satiety and modulating metabolic processes. This technical guide provides an in-depth exploration of the core biological functions of endogenous PYY (3-36), with a focus on its mechanisms of action in appetite regulation, glucose homeostasis, and other physiological processes. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.

Introduction

Peptide YY (PYY) is a member of the pancreatic polypeptide-fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP). It is primarily synthesized and secreted by endocrine L-cells located in the distal gastrointestinal tract, particularly the ileum and colon, in response to nutrient ingestion. The secretion of PYY is proportional to the caloric content of a meal. Following its release, the full-length PYY (1-36) is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY (3-36). This truncated peptide exhibits a high affinity for the Neuropeptide Y receptor type 2 (Y2R), through which it mediates its principal physiological effects. This document will focus on the biological functions of this endogenous form, PYY (3-36).

Core Biological Functions

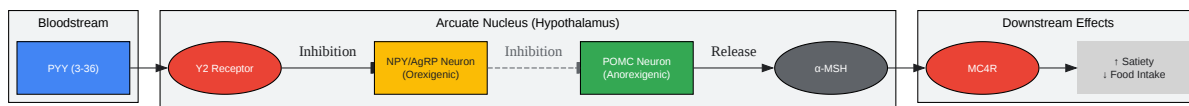
The biological activities of PYY (3-36) are multifaceted, impacting various aspects of energy balance and metabolism. The primary and most studied functions include the regulation of appetite and food intake, modulation of glucose homeostasis, and effects on gastrointestinal motility and secretion.

Appetite Regulation and Food Intake

Endogenous PYY (3-36) is a potent anorexigenic hormone, playing a significant role in the induction of satiety and the reduction of food intake.[1] Peripheral administration of PYY (3-36) has been shown to dose-dependently decrease food intake in both rodents and humans.[2][3] [4] This effect is primarily mediated through the activation of Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for the regulation of energy homeostasis.[5][6]

Signaling Pathway:

Upon crossing the blood-brain barrier, PYY (3-36) binds to presynaptic Y2 receptors on the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC. This binding inhibits the release of NPY and AgRP, potent stimulators of appetite. The inhibition of NPY/AgRP neurons consequently disinhibits the adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, leading to an increase in the release of α -melanocyte-stimulating hormone (α -MSH). α -MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[6]



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PYY (3-36) Signaling Pathway in Appetite Regulation.

Quantitative Data on Food Intake and Body Weight:

The anorectic effects of PYY (3-36) have been quantified in numerous preclinical and clinical studies. Chronic administration has been shown to lead to a reduction in body weight gain and adiposity.^{[7][8][9][10][11]}

Parameter	Species/Model	Dose/Administration	Effect	Reference
Food Intake	Mice	1000 µg/kg/day (s.c. osmotic minipump)	Significant reduction over the first 3 days	[2]
23 nmol/kg (i.p.)	Acute anorexigenic effect	[12]		
100 nmol/kg (i.p.)	Maximal feeding inhibition	[3]		
Rats	30 pmol/kg/min (intermittent i.p. infusion)	11-32% reduction in daily caloric intake	[9]	
Rhesus Macaques	1.6 pmol/kg/min (twice-daily i.v. infusion)	Suppression of morning food intake	[8]	
Humans	0.8 pmol/kg/min (90-min i.v. infusion)	19.4% decrease in lunch energy intake	[13]	
Normal postprandial concentrations (infusion)	33% reduction in food intake over 24h	[1]		
Body Weight	DIO Mice	1000 µg/kg/day (s.c. osmotic minipump, 28 days)	~10% less body weight than vehicle	[7]
Obese Rats	10-30 pmol/kg/min (intermittent i.p. infusion, 21 days)	Prevention of body weight gain and fat deposition	[9]	

Rhesus Macaques	0.8 pmol/kg/min (twice-daily i.v. infusion, 2 weeks)	Average weight loss of 1.9%	[8]
fa/fa Rats	100 µg/kg/day (8-week infusion)	Reduced weight gain (288±11g vs 326±12g in controls)	[11]
DIO Male Mice	Infusion	Reduced cumulative food intake and weight gain (ED50s of 466 and 297 µg/kg/day, respectively)	[11]

Glucose Homeostasis

PYY (3-36) also plays a role in the regulation of glucose metabolism, although its effects are more complex and appear to be context-dependent. Some studies suggest that PYY (3-36) can improve insulin sensitivity and glucose disposal.[14][15]

Mechanisms of Action:

The effects of PYY (3-36) on glucose homeostasis may be mediated through several mechanisms:

- **Improved Insulin Sensitivity:** In diet-induced obese mice, PYY (3-36) has been shown to reinforce insulin's action on glucose disposal, independent of its effects on food intake and body weight.[14]
- **Modulation of Insulin Secretion:** While PYY (1-36) can inhibit insulin secretion, the direct effects of PYY (3-36) are less clear.[16] Some evidence suggests that PYY (3-36) may indirectly enhance insulin secretion by promoting the release of glucagon-like peptide-1 (GLP-1).[17][18]

- Hepatic Glucose Production: PYY (3-36) does not appear to significantly impact insulin's action on endogenous glucose production.[14]

Quantitative Data on Glucose and Insulin Metabolism:

Parameter	Species/Model	Dose/Administration	Effect	Reference
Glucose Disposal	High-fat diet-fed mice	i.v. infusion during hyperinsulinemic-euglycemic clamp	Significantly increased (103.8 ± 10.9 vs. 76.1 ± 11.4 μmol/min/kg)	[14]
Muscle Glucose Uptake	High-fat diet-fed mice	i.v. infusion during hyperinsulinemic-euglycemic clamp	Increased (2.1 ± 0.5 vs. 1.5 ± 0.5 μmol/g tissue)	[14]
Postprandial Glucose	Humans	0.8 pmol/kg/min (i.v. infusion)	Increased postprandial glucose response	[13]
Postprandial Insulin	Humans	0.8 pmol/kg/min (i.v. infusion)	Increased postprandial insulin response	[13]
Serum Insulin	Streptozotocin-induced diabetic rats	PYY (3-36) treatment	Significant increase in serum insulin	[18]
HOMA-IR	Streptozotocin-induced diabetic rats	PYY (3-36) treatment	Significantly lower than diabetic control group	[18]
HbA1c & Fructosamine	Diabetic fatty Zucker rats	4-week infusion	Reduced (ED50s of 30 and 44 μg/kg/day, respectively)	[11]

Gastrointestinal Functions

PYY (3-36) influences several aspects of gastrointestinal function, contributing to the overall regulation of digestion and nutrient absorption.

- **Gastric Emptying:** PYY (3-36) has been shown to inhibit gastric emptying in rats and rhesus monkeys.[19][20][21] This action slows the delivery of nutrients to the small intestine, which can contribute to feelings of fullness and satiety.
- **Pancreatic Secretion:** PYY (3-36) can inhibit pancreatic exocrine secretion, particularly that stimulated by cholecystikinin (CCK).[22] This effect appears to be mediated through a central mechanism involving the area postrema.[23]

Energy Expenditure

The role of PYY (3-36) in regulating energy expenditure is an area of ongoing research. Some studies in humans have suggested that PYY (3-36) infusion is associated with a modest increase in energy expenditure and thermogenesis.[24][25] In rodents, chronic PYY (3-36) administration has been linked to reduced adiposity that may not be fully explained by decreased food intake alone, suggesting a potential role in modulating energy metabolism.[7]

Quantitative Data on Energy Expenditure:

Parameter	Species/Model	Dose/Administration	Effect	Reference
Energy Expenditure	Humans	0.8 pmol/kg/min (i.v. infusion)	~292 kJ/day higher EE compared to PYY (1-36) infusion	[13]
Resting Metabolic Rate (RMR)	Humans	Endogenous levels	RMR correlated with 24-h mean PYY	[25]

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological functions of PYY (3-36).

In Vivo Rodent Studies of Food Intake

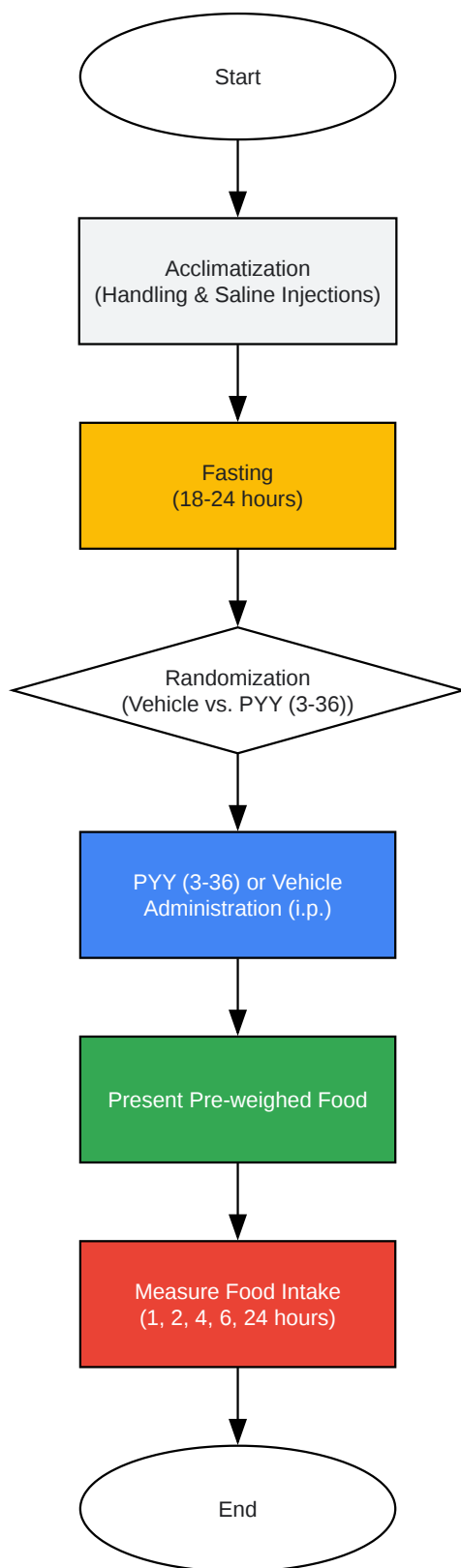
Objective: To assess the effect of peripherally administered PYY (3-36) on food intake in rodents.

Animal Model: Male C57BL/6J mice or Wistar rats, singly housed.

Acclimatization: Animals are acclimatized to handling and injection procedures for several days prior to the experiment by administering saline injections.

Experimental Procedure:

- Fasting: Animals are typically fasted for a period of 18-24 hours with free access to water.
- Drug Administration: PYY (3-36) (e.g., from Bachem) or vehicle (saline) is administered via intraperitoneal (i.p.) injection. Doses can range from 23 nmol/kg for acute studies in mice to higher doses for dose-response assessments.^{[12][26]} For chronic studies, subcutaneous osmotic minipumps are often used to deliver PYY (3-36) at rates such as 100-1000 µg/kg/day.^{[2][7]}
- Food Presentation: A pre-weighed amount of standard chow or a high-fat diet is provided immediately after injection.
- Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.



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Experimental Workflow for Rodent Food Intake Study.

Measurement of PYY (3-36) in Human Plasma by Radioimmunoassay (RIA)

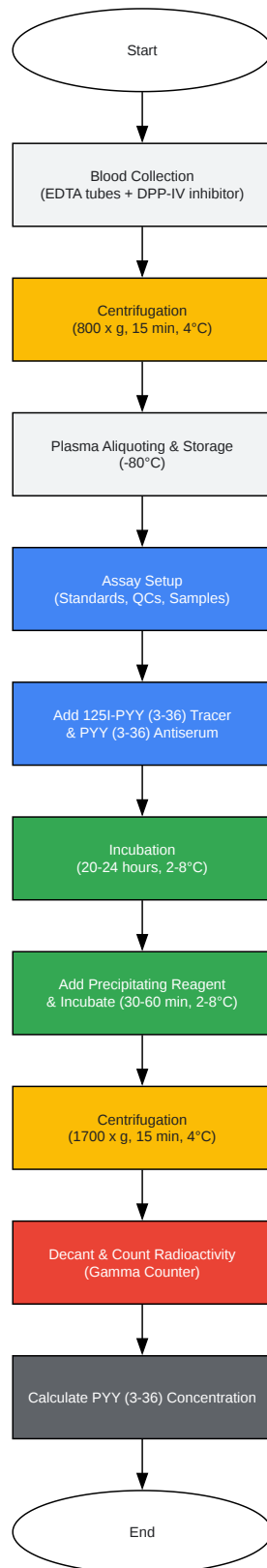
Objective: To quantify the concentration of PYY (3-36) in human plasma samples.

Sample Collection and Preparation:

- Collect whole blood into chilled EDTA tubes containing a DPP-IV inhibitor (e.g., 10 µl/ml).[27]
- Immediately centrifuge at 800 x g for 15 minutes at 4°C.
- Aliquot the plasma and store at -80°C until analysis.

RIA Procedure (Example using a commercial kit, e.g., from Millipore):

- Standard Curve Preparation: Prepare a series of standards with known concentrations of PYY (3-36).
- Assay Setup: In duplicate, pipette standards, quality controls, and plasma samples into antibody-coated tubes.
- Tracer Addition: Add 125I-labeled PYY (3-36) to each tube.
- Antibody Addition: Add the PYY (3-36) specific antiserum to each tube.
- Incubation: Vortex and incubate the tubes for 20-24 hours at 2-8°C.[28]
- Precipitation: Add a precipitating reagent (e.g., second antibody) and incubate for 30-60 minutes at 2-8°C.
- Centrifugation: Centrifuge the tubes at approximately 1700 x g for 15 minutes at 4°C to pellet the antibody-bound fraction.[28]
- Decanting and Counting: Decant the supernatant and measure the radioactivity of the precipitate using a gamma counter.
- Calculation: Calculate the concentration of PYY (3-36) in the samples by comparing their radioactive counts to the standard curve.



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Workflow for PYY (3-36) Radioimmunoassay.

Therapeutic Potential and Future Directions

The potent anorexigenic effects of PYY (3-36) have made it an attractive target for the development of anti-obesity therapeutics. However, challenges such as its short half-life and potential for adverse gastrointestinal effects have hindered its clinical translation as a monotherapy. Current research is exploring the development of long-acting PYY (3-36) analogs and combination therapies, for instance with GLP-1 receptor agonists, to enhance efficacy and improve tolerability. A deeper understanding of the downstream signaling pathways and the interplay of PYY (3-36) with other metabolic hormones will be crucial for unlocking its full therapeutic potential in the management of obesity and related metabolic disorders.

Conclusion

Endogenous **Peptide YY (3-36)** is a critical component of the gut-brain axis that regulates energy homeostasis. Its primary role in promoting satiety and reducing food intake is well-established and mediated through the Y2 receptor in the hypothalamus. Furthermore, emerging evidence highlights its involvement in glucose metabolism, gastrointestinal function, and energy expenditure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the physiological roles of PYY (3-36) and its potential as a therapeutic agent. Future investigations will likely focus on refining our understanding of its complex interactions within the broader network of metabolic regulation and on developing novel therapeutic strategies that harness its beneficial effects.

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References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. journals.physiology.org \[journals.physiology.org\]](#)
- [3. academic.oup.com \[academic.oup.com\]](#)
- [4. journals.physiology.org \[journals.physiology.org\]](#)

- [5. diabetesjournals.org \[diabetesjournals.org\]](#)
- [6. academic.oup.com \[academic.oup.com\]](#)
- [7. PYY\(3-36\) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. diabetesjournals.org \[diabetesjournals.org\]](#)
- [9. journals.physiology.org \[journals.physiology.org\]](#)
- [10. journals.physiology.org \[journals.physiology.org\]](#)
- [11. Effects of PYY\[3-36\] in rodent models of diabetes and obesity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [12. journals.physiology.org \[journals.physiology.org\]](#)
- [13. journals.physiology.org \[journals.physiology.org\]](#)
- [14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. researchgate.net \[researchgate.net\]](#)
- [16. publications.gimr.garvan.org.au \[publications.gimr.garvan.org.au\]](#)
- [17. A role for PYY3-36 in GLP1-induced insulin secretion - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. sav.sk \[sav.sk\]](#)
- [19. journals.physiology.org \[journals.physiology.org\]](#)
- [20. Comparison of the inhibitory effects of PYY\(3-36\) and PYY\(1-36\) on gastric emptying in rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. Peptide YY\(3-36\) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. PYY potently inhibits pancreatic exocrine secretion mediated through CCK-secretin-stimulated pathways but not 2-DG-stimulated pathways in awake rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [23. journals.physiology.org \[journals.physiology.org\]](#)
- [24. Effects of PYY1-36 and PYY3-36 on appetite, energy intake, energy expenditure, glucose and fat metabolism in obese and lean subjects - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. Characterization of the diurnal rhythm of peptide YY and its association with energy balance parameters in normal-weight premenopausal women - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model | Journal of Neuroscience \[jneurosci.org\]](#)

- 27. Peptide YY3–36 concentration in acute- and long-term recovered anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sceti.co.jp [sceti.co.jp]
- To cite this document: BenchChem. [Endogenous Peptide YY (3-36): A Comprehensive Technical Guide to its Biological Functions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612560/docs#endogenous-peptide-yy-3-36-a-comprehensive-technical-guide-to-its-biological-functions]

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